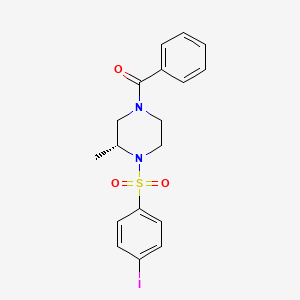

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoyl group, an iodophenyl group, a sulfonyl group, and a methyl group attached to a piperazine ring. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation of the piperazine ring using benzoyl chloride in the presence of a base such as triethylamine.

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

Iodination: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

Methylation: The final step involves the methylation of the piperazine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of ®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Análisis De Reacciones Químicas

Types of Reactions

®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the iodophenyl ring.

Aplicaciones Científicas De Investigación

®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of ®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

®-1-Benzoyl-4-(4-bromophenyl)sulfonyl-3-methylpiperazine: Similar structure with a bromine atom instead of iodine.

®-1-Benzoyl-4-(4-chlorophenyl)sulfonyl-3-methylpiperazine: Similar structure with a chlorine atom instead of iodine.

®-1-Benzoyl-4-(4-fluorophenyl)sulfonyl-3-methylpiperazine: Similar structure with a fluorine atom instead of iodine.

Uniqueness

®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity in biological systems.

Actividad Biológica

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine, with the CAS number 948990-71-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H19IN2O3S. The structure features a piperazine ring, which is known for its pharmacological significance, particularly in the development of various therapeutic agents.

Research suggests that the sulfonamide and piperazine moieties in this compound contribute to its biological activities. These functionalities are often associated with enzyme inhibition and receptor modulation, which are critical in therapeutic contexts.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives with piperazine structures have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds containing sulfonamide groups are well-documented for their antimicrobial effects. In vitro studies have demonstrated that this compound exhibits activity against a range of bacterial strains. The compound's efficacy can be attributed to its ability to inhibit bacterial enzymes critical for survival.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and urinary tract infections, respectively. The IC50 values for these activities suggest moderate to high potency compared to standard inhibitors.

Case Studies

- Antitumor Efficacy : A study investigated the effects of a related compound on various cancer cell lines. The results showed significant reduction in cell viability, indicating potential for further development as an anticancer agent.

- Antimicrobial Testing : In a comparative study of several piperazine derivatives, this compound was found to outperform many traditional antibiotics against resistant bacterial strains.

Research Findings Summary Table

Propiedades

IUPAC Name |

[(3R)-4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O3S/c1-14-13-20(18(22)15-5-3-2-4-6-15)11-12-21(14)25(23,24)17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLPDOULHEQJA-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.